molecular formula C17H16N8O2 B12186868 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B12186868
M. Wt: 364.4 g/mol
InChI Key: BPRGBGADHMWRRI-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a purine base. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the purine base. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The purine base may interact with nucleic acids or proteins, modulating their function . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of the oxadiazole ring and purine base, which imparts distinct chemical and biological properties. This dual functionality allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C17H16N8O2/c26-12(6-7-18-16-14-17(21-9-20-14)23-10-22-16)19-8-13-24-15(25-27-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,26)(H2,18,20,21,22,23)

InChI Key

BPRGBGADHMWRRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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